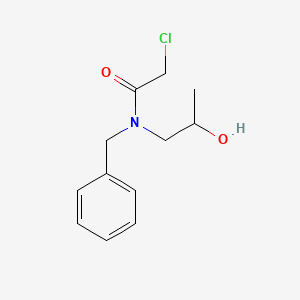
6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid is a heterocyclic compound that features a picolinic acid core substituted with a cyano group, a hydroxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the cyano group: This step can be performed using cyanoacetylation reactions, where cyanoacetanilide derivatives are treated with various reagents to introduce the cyano group.
Formation of the picolinic acid core: This involves cyclization reactions that form the pyridine ring, followed by functionalization to introduce the hydroxy group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The cyano group can be reduced to an amine under suitable conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Major Products:
Oxidation: Formation of 6-Cyano-3-oxo-5-(thiophen-2-yl)picolinic acid.
Reduction: Formation of 6-Amino-3-hydroxy-5-(thiophen-2-yl)picolinic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its structural similarity to natural products.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and hydroxy groups allows for hydrogen bonding and other interactions with biological macromolecules, which can influence its activity.
Comparison with Similar Compounds
6-Cyano-3-hydroxy-5-(phenyl)picolinic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
6-Cyano-3-hydroxy-5-(furan-2-yl)picolinic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H6N2O3S |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
6-cyano-3-hydroxy-5-thiophen-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H6N2O3S/c12-5-7-6(9-2-1-3-17-9)4-8(14)10(13-7)11(15)16/h1-4,14H,(H,15,16) |
InChI Key |
SRQRUQGXQPVNJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(N=C2C#N)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14849207.png)


![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B14849230.png)



![6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester](/img/structure/B14849246.png)


![9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14849259.png)


